3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
CAS No.:
Cat. No.: VC20342593
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O2 |
|---|---|
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 3-tert-butyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H14N2O2/c1-12(2,3)9-6-14-10-8(9)4-7(5-13-10)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) |
| Standard InChI Key | QYJBDHWWMAEXTK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CNC2=C1C=C(C=N2)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Framework and Nomenclature
3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid belongs to the pyrrolopyridine family, a class of nitrogen-containing bicyclic heterocycles. The IUPAC name reflects the tert-butyl substituent at position 3 and the carboxylic acid at position 5 of the pyrrolo[2,3-b]pyridine system. Its molecular formula is C₁₃H₁₆N₂O₂, with a calculated molecular weight of 244.28 g/mol . The tert-butyl group enhances lipophilicity (), while the carboxylic acid introduces hydrogen-bonding capacity, balancing solubility and membrane permeability .
Table 1: Key Physicochemical Properties
| Property | Value | Source Analogs |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂ | |
| Molecular Weight | 244.28 g/mol | |
| Calculated | 3.59 | |
| Topological Polar Surface Area | 55.1 Ų | |
| Melting Point | Not reported | – |
| Boiling Point | ~346°C (estimated) |
Synthesis and Derivative Development
Synthetic Routes
While no direct synthesis of 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is documented, analogous compounds suggest viable pathways. A common strategy involves:
-
Core Formation: Constructing the pyrrolo[2,3-b]pyridine skeleton via cyclization reactions, such as the Gould-Jacobs reaction, using aminopyridine precursors .
-
Substituent Introduction: Introducing the tert-butyl group via alkylation or silylation at position 3. For example, tert-butyldimethylsilyl (TBS) protection has been employed in related structures .
-
Carboxylic Acid Functionalization: Oxidation of a methyl or boronic ester group at position 5 to the carboxylic acid.
Example Pathway:
-
Step 1: Protection of 1H-pyrrolo[2,3-b]pyridine with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions yields the silylated intermediate .
-
Step 2: Suzuki-Miyaura coupling with a boronic ester at position 5, followed by oxidative cleavage (e.g., KMnO₄), generates the carboxylic acid.
Biological Activity and Mechanism
Table 2: Biological Activities of Analogous Compounds
| Compound | Target (IC₅₀) | Cell Activity |
|---|---|---|
| 4h | FGFR1: 7 nM | 4T1 cell apoptosis |
| TBS-protected analog | N/A | Precursor for synthesis |
| Boronic ester | SGK-1 kinase | Under investigation |
Pharmacokinetic Considerations
Applications in Drug Discovery
Oncology
FGFR inhibitors derived from this scaffold show promise in treating tumors driven by FGFR aberrations. The 4T1 breast cancer model demonstrated reduced metastasis with compound 4h .
Inflammation and Autoimmunity
Kinase inhibition extends to SGK-1, a regulator of immune responses. Boronic ester precursors (e.g.,) are being evaluated for anti-inflammatory applications.
Challenges and Future Directions
-
Synthetic Complexity: Position-selective functionalization remains challenging, requiring advanced catalytic methods.
-
Solubility Optimization: Prodrugs or salt forms may address poor aqueous solubility .
-
Target Selectivity: Further structural modifications could minimize off-target kinase interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume